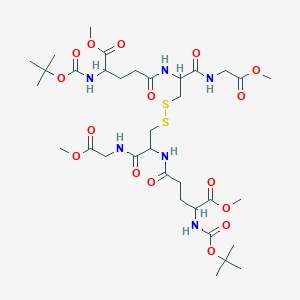![molecular formula C14H16N2O2 B13871693 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13871693.png)
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both methoxy and diamine functional groups
Méthodes De Préparation
The synthesis of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzene derivative, followed by reduction to form the diamine group. The methoxy group can be introduced through electrophilic aromatic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diamine group into nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to diamine groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include hydrochloric acid, hydrogen, and various catalysts. Major products formed depend on the specific reaction conditions but can include substituted benzene derivatives and other aromatic compounds.
Applications De Recherche Scientifique
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism by which 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and diamine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine include:
N-arylbenzene-1,2-diamines: These compounds share the diamine functional group and have similar reactivity.
1-arylbenzimidazoles: These compounds are structurally related and have similar applications in research and industry. The uniqueness of this compound lies in its specific combination of methoxy and diamine groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-[(3-methoxyphenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3 |
Clé InChI |
ZHMZIVKTHGPNMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)COC2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)
![4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
![7-(4-Methylpyridin-3-yl)-3-pyrazin-2-ylthieno[3,2-b]pyridine](/img/structure/B13871622.png)





![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)



![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)
